molecular formula C17H26N2O B3008286 1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423468-16-9

1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No. B3008286
CAS RN: 1423468-16-9
M. Wt: 274.408
InChI Key: DHQYOOMRNULKGL-UHFFFAOYSA-N
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Description

1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as CPI-1189, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study on the synthesis of functionalized furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence from 4,5,6,7-tetrahydroindole demonstrates innovative synthetic routes to complex structures, potentially relevant for the synthesis or modification of the query compound (Sobenina et al., 2011).

Biological Applications

  • Research on selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides highlights the role of structurally complex compounds in developing therapeutics for neurological conditions (Borza et al., 2007).

Antioxidant and Anti-inflammatory Activity

  • A study on novel pyrazole derivatives of gallic acid, including anti-inflammatory activity assessment, suggests potential pharmacological applications for compounds with complex molecular structures (Arunkumar et al., 2009).

Spectroscopic and Structural Analysis

  • An investigation into solvent effects on molecular aggregation in specific benzene-diols showcases the importance of structural analysis and spectroscopic studies in understanding compound behaviors, which could be applicable to the query compound (Matwijczuk et al., 2016).

Quantum Chemical Calculations

  • Research involving quantum chemical calculations on piperidine derivatives to understand chemical reactivity and molecular properties indicates the utility of computational methods in studying complex compounds (Arasu et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the neurokinin (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system. It plays a crucial role in mediating pain perception, stress response, and inflammation.

Mode of Action

This compound acts as a potent antagonist of the NK1 receptor . By binding to the NK1 receptor, it prevents the natural ligand, Substance P, from activating the receptor. This inhibition can lead to a decrease in pain perception and inflammation.

properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-9-18-10-7-14(8-11-18)17(20)19-12-15-5-3-4-6-16(15)13-19/h1,14-16H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQYOOMRNULKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CC3CCCCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

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